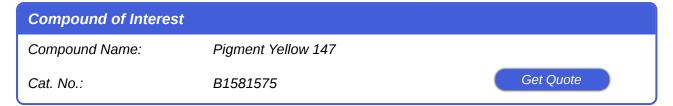


Inter-laboratory comparison of Pigment Yellow 147 characterization data

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A Comparative Guide to the Characterization of Pigment Yellow 147

For Researchers, Scientists, and Drug Development Professionals

This guide provides a multi-source comparison of the physicochemical properties of **Pigment Yellow 147**, a high-performance organic pigment. Due to the absence of a formal interlaboratory study, this document compiles and compares data from various manufacturers, suppliers, and scientific databases to offer a comprehensive overview for research and development purposes. Detailed experimental protocols for key characterization techniques are also provided to support further investigation.

Multi-Source Data Comparison of Pigment Yellow 147 Properties

The following tables summarize the quantitative data for **Pigment Yellow 147** from various sources. This comparative presentation allows for an assessment of the consistency of reported values across different suppliers and databases.

Table 1: General and Physical Properties



Property	Source A	Source B	Source C	Source D
Molecular Formula	C37H21N5O4	C37H21N5O4	C37H21N5O4	C37H21N5O4
Molecular Weight (g/mol)	599.60	599.59	599.6	599.606
CAS Number	4118-16-5	4118-16-5	4118-16-5	4118-16-5
EINECS Number	223-912-2	223-912-2	223-912-2	223-912-2
Melting Point (°C)	358	422	>300	-
Density (g/cm³)	1.50	1.88	1.45	1.477
Oil Absorption (ml/100g)	50	-	35-45	-

Table 2: Resistance and Fastness Properties (Scale 1-5 or 1-8, where higher is better)

Property	Source A	Source B	Source C
Light Fastness	8	7-8	7-8
Heat Resistance (°C)	280	300	300
Water Resistance	5	5	-
Oil Resistance	5	-	-
Acid Resistance	5	5	5
Alkali Resistance	5	5	5
Migration Resistance	4-5	4-5	-

Experimental Protocols

Detailed methodologies for the characterization of organic pigments like **Pigment Yellow 147** are crucial for reproducible research. The following are standardized protocols for key



analytical techniques.

X-Ray Diffraction (XRD) Analysis

Objective: To determine the crystalline structure and identify the polymorphic form of the pigment.

Methodology:

- Sample Preparation: A small amount of the dry pigment powder is gently packed into a sample holder. The surface should be flat and level with the holder's surface to ensure accurate diffraction angles.
- Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.
- Data Collection: The diffraction pattern is recorded over a 2θ range of 5° to 65° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
- Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks of the crystalline phases present. These peaks are then compared to reference patterns from crystallographic databases to confirm the pigment's identity and polymorphic form.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the pigment and identify any organic impurities.

Methodology:

- Sample Preparation: A precise weight of the pigment is dissolved in a suitable solvent (e.g., N,N-Dimethylformamide or a mixture of chlorinated solvents) to a known concentration. The solution is then filtered through a 0.45 µm syringe filter to remove any undissolved particles.
- Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV-Vis or Diode Array Detector (DAD) is used.



- Mobile Phase and Gradient: A gradient elution is typically employed, starting with a higher polarity mobile phase (e.g., water/acetonitrile mixture) and gradually increasing the proportion of the lower polarity solvent (e.g., acetonitrile or methanol).
- Analysis: The prepared sample is injected into the HPLC system. The retention time of the
 main peak corresponding to Pigment Yellow 147 is used for identification, and the area of
 this peak relative to the total area of all peaks provides an estimation of its purity. The DAD
 can be used to obtain the UV-Vis spectrum of the eluting peaks for further confirmation.

Particle Size Analysis

Objective: To determine the particle size distribution of the pigment powder, which influences its coloristic and application properties.

Methodology:

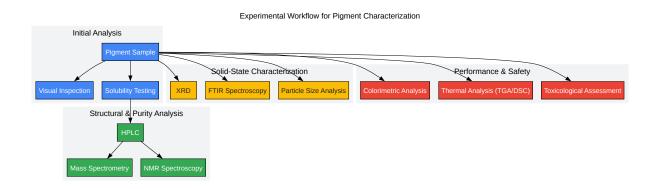
- Standard: ASTM D8090 Standard Test Method for Particle Size Distribution of Paints and Pigments Using Dynamic Imaging Methods can be adapted.[1][2][3]
- Sample Preparation: A dilute and stable dispersion of the pigment is prepared in a suitable liquid medium (e.g., water with a surfactant, or an organic solvent). The dispersion is sonicated to break up agglomerates.
- Instrumentation: A laser diffraction particle size analyzer is commonly used.
- Measurement: The prepared dispersion is circulated through the measurement cell of the instrument. The instrument measures the angular distribution of scattered light from the particles, which is then used to calculate the particle size distribution.
- Data Analysis: The results are typically presented as a volume-based particle size distribution curve and key parameters such as D10, D50 (median particle size), and D90 are reported.

Visualizations

Experimental Workflow for Pigment Characterization



The following diagram illustrates a logical workflow for the comprehensive characterization of an organic pigment like **Pigment Yellow 147**.



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Caption: A logical workflow for the characterization of organic pigments.

MAPK/ERK Signaling Pathway and the Curcumin Derivative J147

Disclaimer: The following signaling pathway is relevant to the curcumin derivative J147, a compound with a similar name to **Pigment Yellow 147** but with a distinct chemical structure and biological activity. There is no evidence to suggest that **Pigment Yellow 147** interacts with this pathway. This information is provided for illustrative purposes for the target audience interested in drug development and signaling pathways.



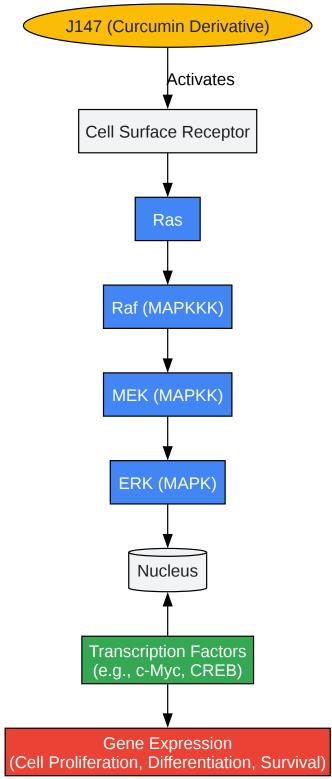




The J147 compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[4][5] This pathway is a crucial chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus.[6]



MAPK/ERK Signaling Pathway (Activated by J147)



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Caption: MAPK/ERK signaling pathway activated by the curcumin derivative J147.



Safety and Handling

Pigment Yellow 147 is a fine powder and should be handled with appropriate personal protective equipment (PPE) to avoid inhalation and contact with skin and eyes.[7][8]

- Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear safety glasses with side-shields or goggles.[7]
 - Skin Protection: Wear protective gloves and a lab coat.
 - Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
- First Aid Measures:
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
 - In case of skin contact: Wash off with soap and plenty of water.[8]
 - If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[8]
 - If swallowed: Rinse mouth with water. Do NOT induce vomiting.[8]

Always consult the material safety data sheet (MSDS) for the specific product you are using for complete safety information.[7][9][10]

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